molecular formula C24H17F2NO4 B11569739 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11569739
M. Wt: 421.4 g/mol
InChI Key: ADYZZOFMUHGYGS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound with the molecular formula C24H17F2NO4. This compound is characterized by the presence of fluorine atoms, benzofuran, and benzoyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Fluorophenoxy Group: The fluorophenoxy group is attached through nucleophilic substitution reactions involving 2-fluorophenol and appropriate leaving groups.

    Final Amide Formation: The final step involves the formation of the amide bond through condensation reactions between the intermediate compounds and propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-chlorophenoxy)propanamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-bromophenoxy)propanamide
  • N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)propanamide

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17F2NO4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C24H17F2NO4/c1-14(30-20-9-5-3-7-18(20)26)24(29)27-21-17-6-2-4-8-19(17)31-23(21)22(28)15-10-12-16(25)13-11-15/h2-14H,1H3,(H,27,29)

InChI Key

ADYZZOFMUHGYGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F)OC4=CC=CC=C4F

Origin of Product

United States

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